![molecular formula C9H10F3N3O2 B1274064 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 436088-42-5](/img/structure/B1274064.png)

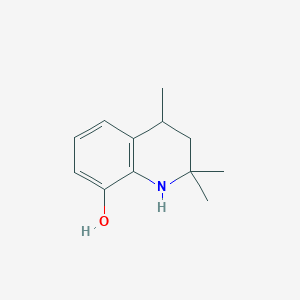

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which is a structure of interest due to its potential biological activities. This compound is part of a broader class of pyrazolopyrimidines that have been synthesized and studied for various applications, including as kinase inhibitors, fluorescent molecules, and potential antimicrobial and anti-inflammatory agents .

Synthesis Analysis

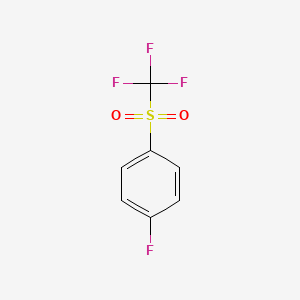

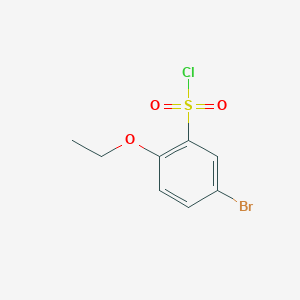

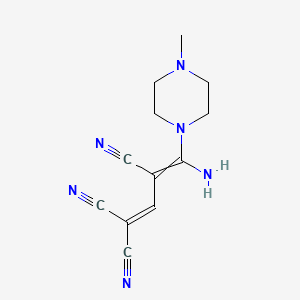

The synthesis of related 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported using SNAr and Suzuki cross-coupling reactions, starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . Another approach involves the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine . Additionally, a one-pot synthesis method has been described for the preparation of 5-aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids, which showcases the versatility of pyrazolopyrimidine synthesis .

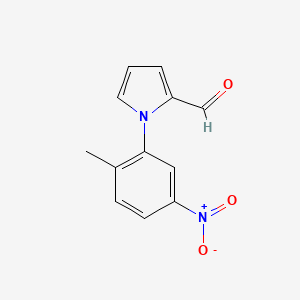

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry . The crystal structure of a closely related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been determined, providing insights into the three-dimensional arrangement of these molecules .

Chemical Reactions Analysis

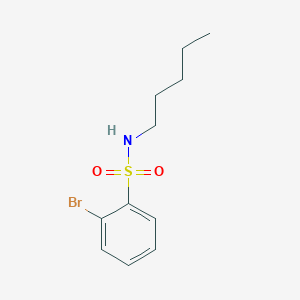

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including acylation, reduction, and condensation, to yield a diverse array of compounds . The reactivity of these compounds can be exploited to create libraries of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated pyrazolo[1,5-a]pyrimidines have been studied, revealing interesting optical absorption and emission characteristics in both the solid state and solution . These compounds have been found to possess higher quantum emission fluorescence yields in solution and moderate emission in the solid state . The thermal stability of these compounds has been assessed using thermogravimetric analysis, indicating low thermal stability for this series of pyrazolo[1,5-a]pyrimidines .

科学的研究の応用

Synthesis of Heterocycles

Petrov, Emelina, and Selivanov (2008) explored the synthesis of heterocycles using 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. They discovered that under varying conditions, this compound can lead to the formation of either pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-b]-pyridine. An intermediate product identified was 2-methyl-5,7-bis(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]-pyrimidine-5,7-diol, whose dehydration yielded these compounds (Petrov, Emelina, & Selivanov, 2008).

Anti-inflammatory and Antimicrobial Agents

Aggarwal et al. (2014) synthesized a series of compounds, including 5-methyl-4-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5,7-diol, and tested them for anti-inflammatory and antimicrobial activities. They found that one of the compounds exhibited comparable anti-inflammatory activity to the standard drug Indomethacin. Additionally, some compounds showed promising antimicrobial activity against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).

Combinatorial Library Synthesis

Dalinger et al. (2005) reported the parallel solution-phase synthesis of over 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides. This large-scale synthesis utilized special synthesizers and simple purification techniques, demonstrating the compound's potential for extensive research applications (Dalinger, Vatsadse, Shevelev, & Ivachtchenko, 2005).

Optical Properties

Stefanello et al. (2022) investigated the photophysical properties of a series of pyrazolo[1,5-a]pyrimidines. They focused on their optical absorption, emission in the solid state and solution, and thermal stability, revealing interesting results that could be significant in various scientific fields (Stefanello et al., 2022).

特性

IUPAC Name |

5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3O2/c1-4-2-6(9(10,11)12)15-7(14-4)5(3-13-15)8(16)17/h3-4,6,14H,2H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGRSXDCXFADGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N2C(=C(C=N2)C(=O)O)N1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420874 |

Source

|

| Record name | 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

CAS RN |

436088-42-5 |

Source

|

| Record name | 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)